molecular formula C12H5Cl5 B1360988 2,3,3',5,5'-Pentachlorobiphenyl CAS No. 39635-32-0

2,3,3',5,5'-Pentachlorobiphenyl

Cat. No.: B1360988
CAS No.: 39635-32-0
M. Wt: 326.4 g/mol
InChI Key: QMUDLTGWHILKHH-UHFFFAOYSA-N
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Description

2,3,3’,5,5’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health risks have led to a global ban on their production .

Mechanism of Action

Target of Action

The primary target of 2,3,3’,5,5’-Pentachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets by binding to the estrogen receptor, which can lead to changes in gene expression . .

Biochemical Pathways

It has been suggested that the compound may interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .

Pharmacokinetics

It’s known that the compound is highly lipophilic, which allows it to cross the blood-brain barrier and enter the brain . This property can significantly impact the compound’s bioavailability.

Result of Action

It has been suggested that exposure to the compound may induce liver injury and disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5,5’-Pentachlorobiphenyl. For instance, the compound’s chiral nature can lead to enantioselective toxic effects, which means that one enantiomer may be more toxic than the other . Furthermore, the compound’s persistence in the environment can lead to bioaccumulation, causing harmful health effects .

Biochemical Analysis

Biochemical Properties

2,3,3’,5,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic degradation . The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules, potentially leading to toxic effects . Additionally, 2,3,3’,5,5’-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression and cellular responses .

Cellular Effects

2,3,3’,5,5’-Pentachlorobiphenyl has been shown to affect various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to alterations in DNA methylation patterns and changes in the expression of genes involved in cell cycle regulation and apoptosis . In reproductive cells, 2,3,3’,5,5’-Pentachlorobiphenyl can disrupt oocyte maturation and sperm development, leading to potential reproductive toxicity .

Molecular Mechanism

At the molecular level, 2,3,3’,5,5’-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . This compound can also inhibit or activate various enzymes, such as cytochrome P450 enzymes, affecting their metabolic activity . Additionally, 2,3,3’,5,5’-Pentachlorobiphenyl can interfere with cellular signaling pathways, such as the Akt/FoxO3a/NIS pathway, leading to thyroid dysfunction .

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,5,5’-Pentachlorobiphenyl can change over time in laboratory settings. This compound is relatively stable and can persist in biological systems for extended periods . Over time, it can accumulate in tissues, leading to long-term effects on cellular function. For example, prolonged exposure to 2,3,3’,5,5’-Pentachlorobiphenyl has been shown to cause persistent changes in DNA methylation and gene expression . Additionally, its degradation products can also exert biological effects, contributing to its overall toxicity .

Dosage Effects in Animal Models

The effects of 2,3,3’,5,5’-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular function . At higher doses, it can lead to more severe effects, such as reproductive toxicity, liver damage, and thyroid dysfunction . Threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels . Additionally, high doses of 2,3,3’,5,5’-Pentachlorobiphenyl can lead to toxic effects, including oxidative stress and apoptosis .

Metabolic Pathways

2,3,3’,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of 2,3,3’,5,5’-Pentachlorobiphenyl can also influence metabolic flux and metabolite levels, potentially leading to disruptions in cellular homeostasis .

Transport and Distribution

Within cells and tissues, 2,3,3’,5,5’-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . This compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,3,3’,5,5’-Pentachlorobiphenyl within the body can influence its overall toxicity and persistence .

Subcellular Localization

The subcellular localization of 2,3,3’,5,5’-Pentachlorobiphenyl can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, directing it to specific organelles . The subcellular distribution of 2,3,3’,5,5’-Pentachlorobiphenyl can also impact its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully monitored to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,5,5’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The process involved the chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the specific PCB congeners .

Scientific Research Applications

Comparison with Similar Compounds

2,3,3’,5,5’-Pentachlorobiphenyl is one of many PCB congeners, each with varying degrees of chlorination and toxicity. Similar compounds include:

Uniqueness: 2,3,3’,5,5’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a significant compound for environmental and toxicological studies .

Properties

IUPAC Name

1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDLTGWHILKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865964
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-32-0
Record name PCB 111
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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